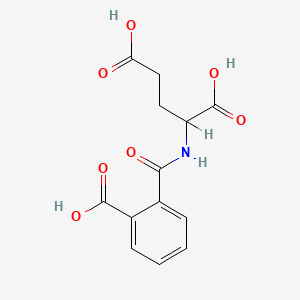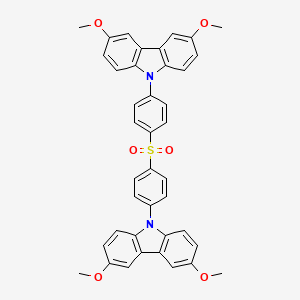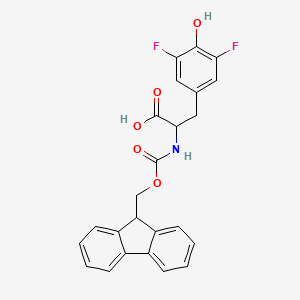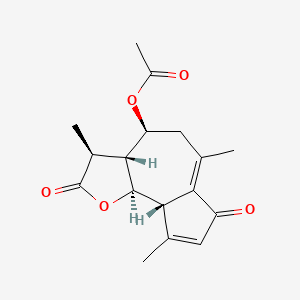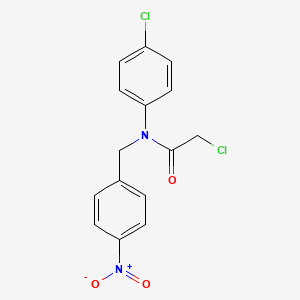
2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-N-(4-chlorophényl)-N-(4-nitrobenzyl)acétamide est un composé organique appartenant à la classe des acétamides. Ce composé présente un groupe chloro, un groupe nitrobenzyle et un groupe chlorophényle attaché à une chaîne principale d’acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-chloro-N-(4-chlorophényl)-N-(4-nitrobenzyl)acétamide implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par des matériaux de départ disponibles dans le commerce tels que la 4-chlorophénylamine, le chlorure de 4-nitrobenzyle et le chlorure de chloroacétyle.
Étapes de réaction :
Conditions de réaction : Ces réactions sont généralement réalisées dans un solvant organique tel que le dichlorométhane ou l’acétonitrile, sous des conditions de température et d’agitation contrôlées.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, de systèmes automatisés et de mesures de contrôle qualité strictes pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-N-(4-chlorophényl)-N-(4-nitrobenzyl)acétamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par d’autres nucléophiles.
Réactions de réduction : Le groupe nitro peut être réduit en groupe amine.
Réactions d’oxydation : Le composé peut subir une oxydation pour former différents états d’oxydation.
Réactifs et conditions courantes
Substitution : Des réactifs tels que l’hydroxyde de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.
Réduction : Hydrogénation catalytique à l’aide de palladium sur carbone ou réduction chimique à l’aide de chlorure d’étain(II).
Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Principaux produits
Substitution : Formation de dérivés avec différents groupes fonctionnels.
Réduction : Formation de 2-chloro-N-(4-chlorophényl)-N-(4-aminobenzyl)acétamide.
Oxydation : Formation de dérivés oxydés avec des groupes fonctionnels modifiés.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments et les applications thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-chloro-N-(4-chlorophényl)-N-(4-nitrobenzyl)acétamide dépend de son application spécifique. Par exemple, s’il présente une activité antimicrobienne, il peut cibler les parois cellulaires ou les enzymes bactériennes. S’il a des propriétés anticancéreuses, il peut interférer avec les voies de signalisation cellulaire ou induire l’apoptose dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
2-chloro-N-(4-chlorophényl)acétamide : N’a pas le groupe nitrobenzyle.
N-(4-chlorophényl)-N-(4-nitrobenzyl)acétamide : N’a pas le groupe chloro sur l’acétamide.
2-chloro-N-(4-nitrobenzyl)acétamide : N’a pas le groupe chlorophényle.
Unicité
Le 2-chloro-N-(4-chlorophényl)-N-(4-nitrobenzyl)acétamide est unique en raison de la présence à la fois de groupes chloro et nitrobenzyle, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C15H12Cl2N2O3 |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
2-chloro-N-(4-chlorophenyl)-N-[(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-9-15(20)18(13-7-3-12(17)4-8-13)10-11-1-5-14(6-2-11)19(21)22/h1-8H,9-10H2 |
Clé InChI |
DAUFMPZHVMXJCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)Cl)C(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)


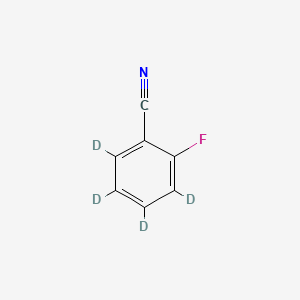

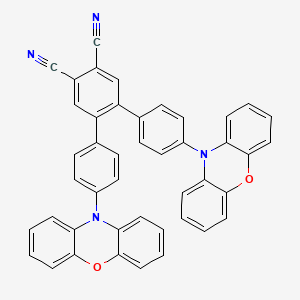
![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)


![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)
